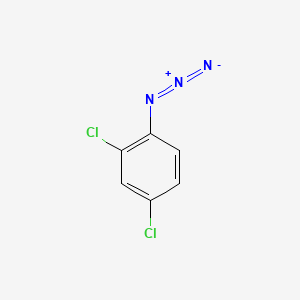

1-Azido-2,4-dichlorobenzene

Description

1-Azido-2,4-dichlorobenzene (CAS 1965-25-9) is a chlorinated aromatic compound featuring an azide (-N₃) group at the 1-position and chlorine substituents at the 2- and 4-positions. Synthesized via a one-pot sodium azide-free method from aniline derivatives, it is obtained as a yellow oil with a yield of 66% . Key spectral data include:

- IR: Peaks at 2113 cm⁻¹ (azide stretch), 1473 cm⁻¹ (C-Cl), and 797 cm⁻¹ (aromatic C-H bending) .

- ¹H NMR: δ 7.39 (d, J = 2.3 Hz, 1H), 7.27 (dd, J = 8.6, 2.3 Hz, 1H), 7.10 (d, J = 8.6 Hz, 1H) .

Its molecular weight is 188.01 g/mol (C₆H₃Cl₂N₃), and it is primarily used in laboratory settings for click chemistry and photochemical applications .

Properties

IUPAC Name |

1-azido-2,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVUXRITYOFJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2,4-dichlorobenzene can be synthesized through the nucleophilic substitution reaction of 2,4-dichloronitrobenzene with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The nitro group is reduced to an amino group, which is then diazotized and subsequently replaced by the azido group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to enhance safety and efficiency, given the potentially hazardous nature of azides .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2,4-dichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through azide-alkyne cycloaddition (click chemistry).

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.

Common Reagents and Conditions:

Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions to form triazoles.

Reducing Agents: Such as LiAlH4 for the reduction of the azido group to an amine.

Major Products Formed:

Triazoles: Formed through click chemistry reactions.

Amines: Formed through reduction reactions.

Scientific Research Applications

1-Azido-2,4-dichlorobenzene has diverse applications in scientific research:

Organic Synthesis: Utilized in the construction of heterocyclic compounds such as triazoles through azide-alkyne cycloaddition reactions.

Medicinal Chemistry: Employed for bioconjugation in the synthesis of modified nucleosides and nucleotides, which are crucial in drug development and pharmacological applications.

Mechanism of Action

The mechanism of action of 1-azido-2,4-dichlorobenzene primarily involves the reactivity of the azido group. In click chemistry, the azido group reacts with terminal alkynes in the presence of a copper(I) catalyst to form 1,4-disubstituted triazoles. This reaction is highly specific and efficient, making it valuable for bioconjugation and the synthesis of pharmacologically active compounds. The azido group can also be activated through thermal or photolytic methods to release nitrogen, forming reactive nitrenes that facilitate crosslinking in polymers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichloro-Substituted Azidobenzenes

1-Azido-2,3-dichlorobenzene (CAS 62416-02-8)

- Structure : Azide at 1-position; Cl at 2- and 3-positions.

- Synthesis: Limited yield data, but HRMS (ESI) confirms a molecular ion at m/z 188.01 .

- Key Difference : Altered regiochemistry leads to distinct electronic environments, evidenced by shifted NMR signals (e.g., aromatic protons resonate at different δ values compared to the 2,4-isomer).

2-Azido-1,4-dichlorobenzene (CAS 75458-15-0)

- Structure : Azide at 2-position; Cl at 1- and 4-positions.

- Properties : Light-yellow solid with a melting point of 55–56°C .

- ¹H NMR : δ 7.30 (d, J = 8.6 Hz), 7.16 (d, J = 2.3 Hz), 7.06 (dd, J = 2.3, 8.6 Hz) .

- Reactivity : The azide’s position adjacent to chlorine may enhance electrophilic substitution reactivity compared to 1-azido-2,4-dichlorobenzene.

Methyl- and Nitro-Substituted Azidobenzenes

4-Azido-2-chloro-1-methylbenzene (CAS 357292-37-6)

- Structure : Methyl group at 1-position, Cl at 2-position, azide at 4-position.

- Properties : Molecular weight 167.6 g/mol (C₇H₆ClN₃).

1-Azido-2,4-dinitrobenzene (CAS 4096-88-2)

- Structure: Nitro (-NO₂) groups at 2- and 4-positions; azide at 1-position.

- Properties : Molecular weight 209.12 g/mol (C₆H₃N₅O₄).

- Reactivity : Nitro groups strongly withdraw electrons, making the azide more labile and reactive. This compound is prone to explosive decomposition under heat or friction .

Bulky Alkyl-Substituted Derivatives

1-(1-Azido-2,2-dimethylpropyl)-4-fluorobenzene (2ah)

- Structure : A tert-butyl group (2,2-dimethylpropyl) linked to the azide.

- Properties : Colorless liquid, yield 61–70%, HRMS [(M - N₂) + H]+: 180.1189 .

- ¹H NMR : δ 0.90 (s, 9H, tert-butyl), 4.26 (s, 1H, CH), aromatic protons at δ 7.04–7.23 .

- Steric Effects : The bulky substituent reduces reactivity in sterically demanding reactions but improves thermal stability.

Chiral Azidoethyl Derivatives

(R)-1-[(1-Azidoethyl)]-4-chlorobenzene (CAS 1388047-49-1)

Comparative Data Tables

Table 1: Physical and Spectral Properties

Biological Activity

1-Azido-2,4-dichlorobenzene is an organic compound characterized by the presence of an azido group (-N₃) and two chlorine substituents on a benzene ring. Its molecular formula is C₆H₃Cl₂N₃, and it has a molecular weight of approximately 188.016 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique reactivity and potential biological applications.

The biological activity of this compound primarily stems from its azido group, which is known for its ability to participate in click chemistry reactions. In the presence of a copper(I) catalyst, the azido group can react with terminal alkynes to form 1,4-disubstituted triazoles, a reaction that is both highly specific and efficient. This mechanism is pivotal for bioconjugation processes, allowing the attachment of biomolecules to surfaces or other compounds, which is valuable in drug development and diagnostics.

Applications in Medicinal Chemistry

This compound has been employed in the synthesis of modified nucleosides and nucleotides, crucial components in drug development. The click chemistry approach utilizing this compound has led to the development of numerous nucleoside analogs with significant therapeutic potential, particularly in cancer therapy and antiviral treatments.

Table 1: Summary of Biological Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used to construct heterocyclic compounds such as triazoles via azide-alkyne cycloaddition. |

| Medicinal Chemistry | Facilitates bioconjugation for modified nucleosides/nucleotides important in pharmacology. |

| Material Science | Acts as a cross-linker in polymer applications enhancing properties for devices like OLEDs. |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various biological assays:

- Synthesis of Heterocycles : Research demonstrated that the compound effectively participates in reactions leading to the formation of nitrogen-containing heterocycles, which are core structures in numerous pharmaceuticals. For instance, using this azide in conjunction with alkyne-functionalized molecules resulted in high yields of triazole derivatives.

- Antimicrobial Activity : Although specific biological activities of this compound are less documented compared to other azide compounds, azides generally exhibit diverse biological properties. Preliminary studies suggest potential antimicrobial effects when incorporated into larger molecular frameworks .

- Environmental Impact Studies : Investigations into exposure levels of various chemicals have identified azide compounds as part of broader studies assessing health risks associated with chemical exposure. This highlights the importance of understanding both the beneficial applications and potential hazards related to such compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.